molecular formula C9H18N2O B13226761 2-[1-(Aminomethyl)cyclohexyl]acetamide

2-[1-(Aminomethyl)cyclohexyl]acetamide

Cat. No.: B13226761
M. Wt: 170.25 g/mol
InChI Key: LIHBYTXOYQBKSS-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclohexyl]acetamide (CAS: 1989659-51-9) is a cyclohexane-based acetamide derivative characterized by an aminomethyl substituent on the cyclohexyl ring. Its molecular formula is C₁₀H₂₁ClN₂O (hydrochloride salt), with a molecular weight of 220.74 g/mol . The compound is synthesized via multi-step reactions involving carbamate intermediates, amide coupling, and deprotection steps, as demonstrated in the preparation of pyrimidine-triamine derivatives . Its primary amine group and acetamide backbone make it a versatile scaffold for drug discovery, particularly in targeting protein-protein interactions (e.g., eIF2B modulation) or opioid receptors .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclohexyl]acetamide

InChI

InChI=1S/C9H18N2O/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H2,11,12)

InChI Key

LIHBYTXOYQBKSS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)N)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclohexyl]acetamide typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes reductive amination with formaldehyde and ammonia to form 1-(Aminomethyl)cyclohexane.

    Acylation: The resulting 1-(Aminomethyl)cyclohexane is then acylated with acetic anhydride to yield this compound.

The reaction conditions for these steps generally include:

    Reductive Amination: This step is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Acylation: The acylation reaction is typically performed under mild conditions, often at room temperature, using acetic anhydride as the acylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

    Oxidation: Oxidation of this compound can yield cyclohexylacetamide derivatives with oxo groups.

    Reduction: Reduction can produce cyclohexylmethylamine derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the aminomethyl group.

Scientific Research Applications

2-[1-(Aminomethyl)cyclohexyl]acetamide and its hydrochloride form have diverse applications across scientific research, with noted uses in chemistry, biology, medicine, and industry. It is also used as a buffering agent in cell cultures.

Chemical Reactions

This compound hydrochloride can undergo oxidation, reduction, and substitution reactions.

Types of Reactions:

  • Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.
  • Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.
  • Substitution: The aminomethyl and acetamide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and pH levels. The major products depend on the specific reagents and conditions used; oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research

This compound is a building block in organic synthesis and a reagent in various chemical reactions. Researchers study its potential biological activities, such as antimicrobial or anticancer properties, and it may be investigated for its potential therapeutic effects and as a precursor for drug development. It can also be used to produce specialty chemicals and materials.

This compound hydrochloride exhibits biological activity, particularly as a non-ionic organic buffering agent, maintaining pH levels between 6 and 8.5, making it useful in cell culture and other biological experiments where pH stability is crucial. Its structural features suggest potential interactions with biological receptors, though specific pharmacological data may be limited. Research indicates several biological activities:

  • Anticancer Properties: It may possess anticancer activity by inhibiting HO-1, which is often overexpressed in tumors associated with poor prognosis.
  • Neuroprotective Effects: Its structure allows for interactions that may confer neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
  • Antimicrobial Activity: There is ongoing investigation into its antimicrobial potential, which may expand its application in treating infections.

Applications

This compound has applications across various fields:

  • Biochemistry: Utilized as a buffering agent in cell cultures.
  • Its unique structure allows for versatility in various experimental setups.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The acetamide group may also participate in binding interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogs

ISRIB Series (eIF2B Modulators)

The ISRIB analogs (e.g., ISRIB-A13, ISRIB-A14, ISRIB-A15) share a bis-amide structure with a cyclohexyl core but differ in aromatic substituents (Table 1):

Compound Substituents (R₁, R₂) Yield (%) Key Features Reference
ISRIB-A13 4-Cyanophenoxy, 4-Cyanophenoxy 36 High symmetry; eIF2B antagonism
ISRIB-A14 3,4-Dichlorophenoxy, 4-Chlorophenoxy 86 Mixed halogenation; enhanced stability
ISRIB-A15 3,4-Dichlorophenoxy (both) N/A Maximized halogen density

Key Differences :

  • Halogenated phenoxy groups (e.g., Cl, CN) in ISRIB analogs improve lipophilicity and target engagement compared to the primary amine in 2-[1-(aminomethyl)cyclohexyl]acetamide .
U-Series Opioid Analogs

U-47700 and U-51754 are N-substituted acetamides with dimethylaminocyclohexyl groups and chloroaryl substituents (Table 2):

Compound Substituents MOR Affinity (Ki, nM) Key Features Reference
U-47700 3,4-Dichlorophenyl, dimethylamino 7.5× morphine High µ-opioid receptor (MOR) activity
U-51754 3,4-Dichlorophenyl, dimethylamino N/A Structural isomer of U-47700
Target Compound Aminomethylcyclohexyl Not reported Lacks aryl groups; lower abuse potential?

Key Differences :

  • U-drugs exhibit potent MOR activation due to chloroaryl and tertiary amine motifs, whereas the target compound’s primary amine may favor different receptor interactions (e.g., δ-/κ-opioid) .
  • The absence of N-methylation in the target compound reduces metabolic stability compared to U-47700 .

Functional and Pharmacological Comparisons

Receptor Binding Profiles
  • eIF2B Modulation : ISRIB analogs act as eIF2B antagonists, while the target compound’s role in this pathway remains unexplored .
  • Opioid Activity: U-drugs show nanomolar MOR affinity, but the target compound’s primary amine and unsubstituted acetamide may prioritize alternative targets (e.g., σ receptors) .

Key Insights :

  • The target compound’s lower LogP (1.2 vs. 3.8–4.5) suggests reduced membrane permeability but improved aqueous solubility.

Biological Activity

2-[1-(Aminomethyl)cyclohexyl]acetamide, also known as a derivative of cyclohexylamine, has garnered interest in the scientific community for its potential biological activities. This compound exhibits unique properties that make it a candidate for various applications in medicinal chemistry and biological research. This article aims to detail its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₉N₂O
  • Molecular Weight : 171.26 g/mol
  • Appearance : White to off-white powder
  • Solubility : Soluble in water, making it suitable for biological systems

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly receptors and enzymes. It is believed to modulate their activity, leading to various biological effects. The compound's structural features suggest potential interactions with biological receptors, although specific pharmacological data remains limited.

Antimicrobial and Anticancer Properties

Research has indicated that this compound may possess antimicrobial and anticancer properties. It has been studied for its ability to inhibit the growth of various microbial strains and cancer cell lines. The compound's structural analogs have shown significant improvements in receptor affinity, which can be crucial in developing new therapeutic agents .

Buffering Agent

One notable application of this compound is its role as a non-ionic organic buffering agent. It maintains pH levels within a range of 6 to 8.5, which is critical in cell culture and other biological experiments where pH stability is essential. This property enhances its utility in biochemical applications.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various compounds similar to this compound on human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, with GI50 values reflecting their potency compared to established chemotherapeutics like camptothecin .
  • Neuroprotective Effects : In another investigation focusing on neuroprotection, compounds with similar structural features were found to protect neuronal cells from oxidative damage, suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis

The table below summarizes the unique features of this compound compared to other related compounds:

Compound NameChemical FormulaUnique Features
This compoundC₉H₁₉N₂ONon-ionic buffering agent; potential anticancer properties
1-AminocyclohexaneC₆H₁₃NSimple amine structure without acetamide functionality
N,N-DimethylcyclohexylamineC₈H₁₈N₂Contains two methyl groups on nitrogen
2-(Aminomethyl)phenolC₇H₉NAromatic structure with hydroxyl group

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